4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC17914045
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9N3O2 |
|---|---|
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H9N3O2/c1-2-9-10(15-4-3-14-9)5-8(1)13-6-11-12-7-13/h1-2,5-7H,3-4H2 |
| Standard InChI Key | HYWGYCKZCZVPDI-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)N3C=NN=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound consists of a 1,2,4-triazole ring substituted at the 4-position with a 2,3-dihydro-1,4-benzodioxin group. The benzodioxin moiety is a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, while the 1,2,4-triazole is a five-membered aromatic ring containing three nitrogen atoms. The connectivity between these systems occurs via a single bond linking the triazole’s 4-position nitrogen to the benzodioxin’s 6-position carbon (Figure 1).
Molecular Formula: CHNO
Molecular Weight: 203.20 g/mol
IUPAC Name: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole
Table 1: Comparative Molecular Properties of Related Compounds
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions or nucleophilic substitution. For the target compound, two plausible routes emerge:
Route 1: Cyclization of Thiosemicarbazides
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Formation of Thiosemicarbazide: React 2,3-dihydro-1,4-benzodioxin-6-amine with thiocarbohydrazide under acidic conditions.
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Cyclization: Induce cyclization using bases (e.g., NaOH) or dehydrating agents (e.g., PCl) to form the triazole core .
Route 2: Alkylation of Preformed Triazoles
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Synthesis of 1,2,4-Triazole: Prepare 1H-1,2,4-triazole via cyclocondensation of formic acid with hydrazine.
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N-Alkylation: React the triazole with 6-bromo-2,3-dihydro-1,4-benzodioxin in the presence of a base (e.g., KCO) and polar aprotic solvent (e.g., DMF) .
Table 2: Comparison of Synthetic Methodologies
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Thiosemicarbazide Route | Thiocarbohydrazide, HCl, PCl | ~60–70 | High regioselectivity | Requires harsh conditions |
| N-Alkylation | 6-Bromo-benzodioxin, KCO | ~50–60 | Modular, scalable | Competing O-alkylation side reactions |
Spectral Characterization
While spectral data for the exact compound are unavailable, analogs like 5f (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-N-(2-pentyl)benzenesulfonamide) provide reference benchmarks :
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IR Spectroscopy: Expected peaks at ~1600 cm (C=N stretching), ~1250 cm (C-O-C asymmetric stretching), and ~3100 cm (aromatic C-H).
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H-NMR: Distinct signals for benzodioxin’s methylene protons (δ 4.28 ppm, br.s) and triazole’s aromatic protons (δ 6.30–7.44 ppm).
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EI-MS: Molecular ion peak at m/z 203 (M) with fragmentation patterns confirming the triazole-benzodioxin linkage.
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to be sparingly soluble in water (<1 mg/mL) due to the hydrophobic benzodioxin moiety. Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF).
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Stability: Likely stable under ambient conditions but susceptible to oxidative degradation at elevated temperatures.
Thermal Properties
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Melting Point: Estimated range: 150–170°C (based on analogs with similar substituents ).
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Thermogravimetric Analysis (TGA): Anticipated decomposition onset above 200°C, consistent with aromatic heterocycles.
Industrial and Materials Science Applications
Coordination Chemistry
The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu, Zn), enabling applications in catalysis or metal-organic frameworks (MOFs).
Polymer Additives
Benzodioxin-triazole hybrids may serve as UV stabilizers or flame retardants due to their aromaticity and thermal stability.
Challenges and Future Directions
Synthesis Optimization
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Green Chemistry Approaches: Replace toxic solvents (e.g., DMF) with ionic liquids or water.
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Catalytic Methods: Employ Pd-catalyzed cross-coupling for regioselective alkylation.
Biological Screening
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In Vitro Assays: Prioritize AChE, antibacterial, and cytotoxicity screenings.
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QSAR Studies: Correlate substituent effects with bioactivity to guide derivative design.
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